molecular formula C14H9NO2 B1217360 N-Phenylphthalimide CAS No. 520-03-6

N-Phenylphthalimide

Cat. No.: B1217360
CAS No.: 520-03-6
M. Wt: 223.23 g/mol
InChI Key: MFUPLJQNEXUUDW-UHFFFAOYSA-N
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Description

N-Phenylphthalimide is an organic compound with the molecular formula C14H9NO2. It is a derivative of phthalimide, where one of the hydrogen atoms on the nitrogen is replaced by a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-Phenylphthalimide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain enzymes, such as HIV-1 reverse transcriptase, which is crucial for the replication of the HIV virus . Additionally, this compound has shown potential as an anti-cancer agent by intercalating with DNA and disrupting its function . These interactions highlight the compound’s ability to modulate biochemical pathways and affect cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression patterns, resulting in changes in cellular behavior and function. The compound’s impact on cellular metabolism includes the modulation of lipid levels, as it has been shown to reduce plasma cholesterol and triglyceride levels in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as HIV-1 reverse transcriptase, and inhibits their activity . This inhibition prevents the replication of the virus and disrupts its life cycle. Additionally, this compound can intercalate with DNA, leading to the disruption of DNA function and the induction of apoptosis in cancer cells . These molecular interactions underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been observed to maintain its inhibitory effects on enzymes and its ability to induce apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to reduce plasma cholesterol and triglyceride levels, similar to commercially available hypolipidemic drugs . At higher doses, this compound may exhibit toxic or adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism. The compound has been shown to increase HDL-cholesterol levels while reducing cholesterol and triglyceride levels . These effects are mediated through its interactions with enzymes involved in lipid metabolism, such as lipoprotein lipase and HMG-CoA reductase . By modulating these pathways, this compound can influence metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. These interactions determine the compound’s localization and accumulation within cells, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These mechanisms ensure that the compound reaches its intended site of action, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylphthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with aniline in the presence of a catalyst such as acetic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phthalic anhydride and aniline, with the reaction being carried out in large reactors under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-Phenylphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

N-Phenylphthalimide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other phthalimide derivatives. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPLJQNEXUUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060166
Record name 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

520-03-6
Record name N-Phenylphthalimide
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Record name N-Phenylphthalimide
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Record name N-Phenylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
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Record name N-phenylphthalimide
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Record name 2-PHENYL-1,3-ISOINDOLINEDIONE
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Synthesis routes and methods I

Procedure details

Phenylphthalimidine of the formula (II) [L. Butula, D. Kolbah and I. Butula, Croat. Chem. Acta, 44 (4), 481, (1972),], which is a starting compound of the method of this invention, may be produced according to conventional methods. For example, Compound (II) is preferably produced in a high yield by heating aniline and phthalic anhydride in the absence of a solvent to give N-phenylphthalimide in an almost quantitative yield, and then subjecting the obtained N-phenylphthalimide to reduction with zinc and acetic acid.
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Reaction Step Three
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of phthalic anhydride (19 g) and aniline (14 g) is heated at 140° to 145° C. for 50 minutes, and to the reaction mixture is added water (50 ml). The resulting powder is collected by filtration, washed with 10% aqueous potassium carbonate solution (50 ml) and water (100 ml), and dried to give colorless powder (28 g, 97%). Recrystallization from acetic acid gives colorless needles.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

The reaction of aniline 3.8 g (0.041 mol) with phthalic anhydride 4.0 g (0.041) mol in 100 ml of refluxing glacial acetic acid for 3 hours, followed by precipitation from water, filtration and vacuum drying at 120° C., afforded an 8.2 g (91%) yield of product, m.p. 205°-9° C. (from ethanol). Lit. reports m.p. 210° C. ("Dict. Org. Cpds", 5, 2740(1965), Oxford Univ. Press, N.Y.). Anal. Calcd. for C14H9NO2 : C, 75.33; H, 4.06. Found: C, 75.10; H, 4.17%. Ir(KBr): 1765, 1700, and 1375 cm-1 (imide).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ir(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a dry 3-neck, 25 mL round bottom flask equipped with a Teflon® resin coated stir bar, a balloon filled with carbon monoxide and a vacuum/argon inlet was placed o-diiodobenzene (320 mg, 0.97 mmol), aniline (90 mg, 0.97 mmol), palladium tetrakis(triphenylphosphine) (PdL4) (56 mg, 0.048 mmol=5%) and N,N-dimethylacetamide (DMAc, 2.9 mL). The mixture was stirred and degassed three times with argon, and then the argon atmosphere was replaced with carbon monoxide by three successive evacuations of the flask. The flask was then immersed in a 115° C. oil bath and heated until the reagents had dissolved. Then 1,8-diazobicyclo[5,4,0]undec-7-ene (DBU, 320 μl, 2.13 mmol) was added by syringe. After about 12 hours the product was produced in quantitative yield as determined by gas chromatography. The mixture was cooled, diluted with chloroform, extracted with water, dried over MgSO4, precipitated with methanol, collected by filtration, and dried in vacuo to give 40 mg product (19%). Much of the product remained in the filtrate.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Three
Quantity
90 mg
Type
reactant
Reaction Step Four
Quantity
2.9 mL
Type
reactant
Reaction Step Five
[Compound]
Name
1,8-diazobicyclo[5,4,0]undec-7-ene
Quantity
320 μL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
56 mg
Type
catalyst
Reaction Step Eight
Yield
19%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The mechanism of action for N-Phenylphthalimide varies depending on the target. For instance:

  • α-Glucosidase Inhibition: this compound derivatives, particularly those with electron-withdrawing groups, can competitively inhibit α-glucosidase. This inhibition is thought to occur through binding at the active site, preventing substrate access. [] This inhibition is relevant for managing blood glucose levels in type 2 diabetes.
  • Aminopeptidase N Inhibition: Certain this compound analogs are potent inhibitors of Aminopeptidase N (APN), a metalloprotease involved in tumor invasion and angiogenesis. [] The specific interactions and downstream effects depend on the substitution pattern on the phenyl ring and the presence of a homophthalimide skeleton.
  • Thymidylate Synthase Inhibition: this compound derivatives can exhibit selective inhibition towards bacterial thymidylate synthase (TS) compared to human TS. [] X-ray crystallography studies have identified multiple binding modes within the active site, hindering classical structure-based drug design. Specific substituents influence the binding mode and selectivity.

ANone:

  • Spectroscopic Data:
    • IR: Characteristic bands for imide group around 1780-1750 cm-1 (C=O stretch) and 1350-1100 cm-1 (C-N stretch) [].
    • NMR: 1H and 13C NMR data confirm the structure, with chemical shifts influenced by substituents on the phenyl ring [, ].

ANone: While this compound itself might not be widely recognized as a catalyst, its derivatives have been explored in catalytic applications:

  • Vitamin B1 Catalyzed Synthesis: Vitamin B1 has been successfully employed as a catalyst for synthesizing this compound from aniline and phthalic anhydride in water. [] This method offers a green chemistry approach with high yields and excellent catalyst reusability.
  • Surfactant Catalyzed Synthesis: Surfactants like sodium dodecylbenzene sulfonate (SDBS) have shown good catalytic activity in the synthesis of this compound. [] The use of surfactants can improve reaction rates and yields by facilitating the interaction between reactants.

ANone: Computational methods have been valuable in understanding the reactivity and properties of this compound:

  • Mechanism of Acid Hydrolysis: Density functional theory (DFT) calculations were used to elucidate the mechanism of acid-catalyzed hydrolysis of this compound. The study provided insights into the rate-determining steps and the role of protonation. []
  • Molecular Modeling for Anticonvulsant Activity: Molecular modeling techniques, comparing this compound derivatives with known anticonvulsants like ameltolide and thalidomide, guided the design of novel anticonvulsant candidates. [] These studies aimed to identify structural features contributing to anticonvulsant activity.

ANone:

  • α-Glucosidase Inhibition: The presence of electron-withdrawing groups, such as nitro groups, at the ortho and para positions of the phenyl ring significantly enhances inhibitory activity against α-glucosidase. []
  • Aminopeptidase N Inhibition: N-Phenylphthalimides bearing bulky substituents at the 2 and 6 positions of the phenyl ring, especially ethyl groups, display increased potency towards APN. [] Incorporation of a tetrahydroisoquinoline ring, forming N-phenylhomophthalimide derivatives, further improves APN selectivity over other proteases like dipeptidyl peptidase IV (DPP-IV). []
  • Anticonvulsant Activity: In a series of this compound derivatives, 4-amino substituted analogs demonstrated the most potent activity against maximal electroshock seizures (MES) in mice. [, ] The nature and position of substituents on the phenyl ring significantly influenced the anticonvulsant potency and toxicity.
  • Solubility Enhancement: Strategies to enhance the solubility of this compound and its derivatives often involve introducing polar or ionizable groups to the phenyl ring. [, ]

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